REACTION_CXSMILES
|
C[N:2]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][N:8](C)[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.N1CCCNCCNCCCNCC1.CN1CCCN(C)CCN(C)CCCN(C)CC1.CC1CC(C)(C)NCCNC(C)CC(C)(C)NCCN1.CN1CCCNCCN(C)CCCNCC1.C(N1CCCNCCN(CC)CCCNCC1)C.CN1CCN2CCN(CCN(C)CCC2)CCC1.C(N1CCN2CCN(CCN(CC)CCC2)CCC1)C.C(N1CCN2CCN(CCN(C)CCC2)CCC1)CCCCCCC>>[NH:2]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCNCCN(CCNCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCNCCCNCCNCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCN(CCCN(CCN(CCC1)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NCCNC(CC(NCCNC(C1)(C)C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCNCCCN(CCNCCC1)C
|
Name
|
1,8-diethyl-1,4,8,11-tetraazacyclotetradecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCCCN(CCNCCC1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCN2CCN(CCCN(CC1)CC2)C
|
Name
|
5,12-diethyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CCCN2CCN(CCCN(CC1)CC2)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N1CCCN2CCN(CCCN(CC1)CC2)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N1CCNCCNCCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |